molecular formula C8H8N4O3 B3279268 2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide CAS No. 690632-81-6

2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide

Cat. No.: B3279268
CAS No.: 690632-81-6
M. Wt: 208.17 g/mol
InChI Key: LXLDEOOZYWLZAU-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide is a synthetic organic compound that features a benzoxadiazole moiety linked to an ethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide typically involves the following steps:

    Formation of Benzoxadiazole Moiety: The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with formic acid or its derivatives.

    Attachment of Ethanimidamide Group: The benzoxadiazole intermediate is then reacted with an appropriate ethanimidamide precursor under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with biological molecules through hydrogen bonding and π-π interactions, while the ethanimidamide group can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,1,3-Benzoxadiazol-5-yloxy)nicotinic acid
  • 2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile
  • 2-(2,1,3-Benzoxadiazol-5-yloxy)-N-[4-(2-hydroxy-2-propanyl)benzyl]nicotinamide

Uniqueness

2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide is unique due to the presence of both the benzoxadiazole and ethanimidamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

690632-81-6

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

2-(2,1,3-benzoxadiazol-5-yloxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H8N4O3/c9-8(10-13)4-14-5-1-2-6-7(3-5)12-15-11-6/h1-3,13H,4H2,(H2,9,10)

InChI Key

LXLDEOOZYWLZAU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=NON=C2C=C1OC/C(=N/O)/N

SMILES

C1=CC2=NON=C2C=C1OCC(=NO)N

Canonical SMILES

C1=CC2=NON=C2C=C1OCC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide
Reactant of Route 2
2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide
Reactant of Route 3
2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide
Reactant of Route 4
2-(2,1,3-Benzoxadiazol-5-yloxy)-N-hydroxyethanimidamide

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